Eda-DA (trifluoroacetate) is a dipeptide probe utilized in click chemistry, specifically designed to facilitate the copper-catalyzed azide-alkyne cycloaddition reaction. This compound contains an alkyne functional group, which allows it to react with azides to form stable triazole linkages, making it a valuable tool in bioconjugation and material science. The trifluoroacetate moiety enhances the solubility and stability of the compound in various solvents, thus broadening its applicability in synthetic chemistry and biological studies.
Eda-DA (trifluoroacetate) exhibits notable biological activity due to its ability to form stable conjugates with biomolecules. The formation of triazole linkages is particularly significant in drug development and targeting specific biological pathways. The compound's interactions with various biological targets can lead to advancements in therapeutic applications, including targeted drug delivery systems and imaging agents.
The synthesis of Eda-DA (trifluoroacetate) typically involves the following steps:
These methods allow for the efficient production of Eda-DA while maintaining high purity levels suitable for further applications.
Eda-DA (trifluoroacetate) has a wide range of applications:
Studies have shown that Eda-DA (trifluoroacetate) interacts effectively with various azides and electrophiles. The formation of electron donor-acceptor complexes has been investigated using spectroscopic methods, revealing insights into reaction mechanisms and kinetics. These interactions are critical for understanding how Eda-DA can be utilized in complex biological environments and synthetic pathways.
Eda-DA (trifluoroacetate) shares similarities with several other compounds used in click chemistry and bioconjugation. Below is a comparison highlighting its uniqueness:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Eda-DA (trifluoroacetate) | Alkyne, Trifluoroacetate | High stability and solubility; effective in bioconjugation |
| Azide Derivatives | Azide | Primarily used as reactants; less versatile than Eda-DA |
| Propargyl Alcohol | Alkyne | Less reactive compared to Eda-DA in CuAAc reactions |
| Click Chemistry Probes | Various | Often lack trifluoroacetate moiety; may not offer similar solubility |
Eda-DA stands out due to its dual functionality as both a reactive alkyne and a stabilizing trifluoroacetate group, enabling more efficient bioconjugation processes.
Eda-DA (tfa), chemically known as N-(4,4,5,5-Tetradehydro-D-norvalyl)-D-alanine trifluoroacetate, represents a revolutionary tool in bacterial peptidoglycan research [4] [5]. This unnatural dipeptide building block serves as a biorthogonal probe that enables selective labeling of peptidoglycan through metabolic incorporation [1] [4]. The compound contains an alkyne functional group that facilitates copper-catalyzed azide-alkyne cycloaddition reactions, allowing researchers to visualize peptidoglycan synthesis in real-time [1] [2].
The biological significance of Eda-DA (tfa) extends beyond simple labeling applications, as it has enabled groundbreaking discoveries in bacterial cell wall biology [7]. Research has demonstrated that this probe can successfully label peptidoglycan in diverse bacterial species, including Gram-positive bacteria such as Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Chlamydia trachomatis, and even mycobacteria such as Mycobacterium smegmatis [4] [5].
| Property | Value |
|---|---|
| Chemical Name | N-(4,4,5,5-Tetradehydro-D-norvalyl)-D-alanine trifluoroacetate |
| IUPAC Name | (2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
| Molecular Formula | C10H13F3N2O5 |
| Molecular Weight (g/mol) | 298.22 |
| CAS Number | 87156-01-2 |
| Solubility in Water (mg/mL) | 100 (335.32 mM) |
| Solubility in DMSO (mg/mL) | 29.82 (100 mM) |
| Storage Temperature (°C) | -20 to -80 |
| Purity (%) | ≥95 |
| InChI Key | BRIXKPONTJDKNO-KGZKBUQUSA-N |
The incorporation of Eda-DA (tfa) into bacterial peptidoglycan occurs through the cytoplasmic biosynthesis pathway, specifically targeting the final step of peptide stem assembly [17] [22]. This process involves the sequential action of multiple enzymes in the cytoplasmic phase of peptidoglycan biosynthesis [11] [24]. The pathway begins with the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine, followed by the stepwise addition of amino acids to create the pentapeptide stem [9] [11].
Research has established that Eda-DA (tfa) functions as a substrate analog for the native D-alanyl-D-alanine dipeptide, entering the biosynthetic pathway at the MurF enzyme step [17] [22]. The compound bypasses the D-alanine-D-alanine ligase enzyme, which normally synthesizes the terminal dipeptide from two individual D-alanine molecules [12] [15]. This bypass mechanism explains why Eda-DA (tfa) can successfully rescue bacterial growth in conditions where D-alanyl-D-alanine pools are depleted [7] [17].
The incorporation process follows a well-defined sequence within the cytoplasmic steps of peptidoglycan biosynthesis [11] [24]. After MurF catalyzes the addition of Eda-DA (tfa) to the UDP-N-acetylmuramoyl-tripeptide substrate, the resulting pentapeptide precursor is incorporated into lipid intermediates and eventually polymerized into the mature peptidoglycan structure [14] [22]. This mechanism ensures that the alkyne moiety of Eda-DA (tfa) becomes covalently integrated into the bacterial cell wall, enabling subsequent click chemistry labeling [1] [17].
| Biosynthesis Step | Enzyme Involved | Eda-DA Involvement | Location |
|---|---|---|---|
| UDP-MurNAc formation | MurA, MurB | No | Cytoplasm |
| L-Alanine addition (MurC) | MurC | No | Cytoplasm |
| D-Glutamate addition (MurD) | MurD | No | Cytoplasm |
| Diaminopimelate/Lysine addition (MurE) | MurE | No | Cytoplasm |
| D-Ala-D-Ala addition (MurF) | MurF | Yes (substrate analog) | Cytoplasm |
| Lipid I formation | MraY | Indirect (as part of pentapeptide) | Cytoplasm/Membrane |
| Lipid II formation | MurG | Indirect (as part of pentapeptide) | Cytoplasm/Membrane |
| Transpeptidation | PBPs (D,D-transpeptidases) | No (already incorporated) | Periplasm/Extracellular |
The specificity of Eda-DA (tfa) for MurF enzyme recognition represents a critical aspect of its biological activity [17] [22]. Biochemical studies have demonstrated that MurF enzymes from multiple bacterial species exhibit remarkable tolerance for this dipeptide analog, with incorporation efficiency comparable to the native D-alanyl-D-alanine substrate [17] [23]. The enzyme recognition occurs through the same binding sites and catalytic mechanisms used for the endogenous substrate, indicating that the alkyne modification does not significantly alter the fundamental molecular interactions [22] [23].
Comparative kinetic analyses have revealed important differences in MurF recognition patterns between dipeptides with different alkyne positioning [17] [22]. When the alkyne group is positioned at the N-terminus of the dipeptide, as in Eda-DA (tfa), the substrate shows near-native affinity and turnover rates with MurF enzymes [17]. Conversely, dipeptides with C-terminal alkyne modifications demonstrate significantly reduced enzymatic recognition, with approximately 20-fold lower substrate efficiency [17] [22].
The stereospecificity of MurF recognition has been definitively established through studies comparing D-amino acid and L-amino acid dipeptide analogs [7] [17]. Research has shown that L-alanyl-L-alanine dipeptides are completely rejected by MurF enzymes, confirming the absolute requirement for D-stereochemistry in substrate recognition [7]. This stereochemical specificity ensures that Eda-DA (tfa) labeling is exclusive to bacterial peptidoglycan synthesis pathways and does not interfere with eukaryotic cellular processes [17] [22].
| Substrate | Relative Affinity (%) | Turnover Rate (relative) | Incorporation Site | Bacterial Species Tested |
|---|---|---|---|---|
| D-Alanyl-D-Alanine (native) | 100 | 1.0 | 4th and 5th position | E. coli, B. subtilis |
| Eda-DA | ~100 | ~1.0 | 4th position | E. coli, B. subtilis, C. trachomatis |
| DA-EDA | ~5 | ~0.05 | 5th position | E. coli, B. subtilis |
| L-Alanyl-L-Alanine | 0 | 0 | None | E. coli, B. subtilis |
| ADA-DA | ~100 | ~1.0 | 4th position | E. coli, B. subtilis |
| DA-ADA | ~5 | ~0.05 | 5th position | E. coli, B. subtilis |
The comparative efficacy of Eda-DA (tfa) in different bacterial groups reflects fundamental differences in cell wall architecture and peptidoglycan metabolism [18] [20]. Gram-positive bacteria possess thick peptidoglycan layers ranging from 30 to 100 nanometers, while Gram-negative bacteria have much thinner peptidoglycan layers of only 2 to 7 nanometers [18] [26]. Despite these structural differences, Eda-DA (tfa) demonstrates high labeling efficiency in both bacterial groups through the conserved cytoplasmic biosynthesis pathway [17] [22].
Research has established that the incorporation mechanism remains consistent across bacterial species, with MurF-mediated dipeptide addition occurring in the cytoplasm regardless of cell wall thickness [17] [22]. However, important differences emerge in the specific conditions required for optimal labeling [7] [16]. Most bacterial species readily incorporate Eda-DA (tfa) under standard growth conditions, but certain organisms such as Chlamydia trachomatis require specialized treatment protocols [7] [16].
The unique case of Chlamydia trachomatis illustrates the complexity of peptidoglycan metabolism in specialized bacterial pathogens [7] [16]. This organism synthesizes a transient peptidoglycan ring structure rather than a conventional cell wall, and successful Eda-DA (tfa) labeling requires inhibition of peptidoglycan transpeptidation and carboxypeptidation activities with ampicillin treatment [7] [16]. This requirement reflects the rapid turnover of peptidoglycan modifications in Chlamydia, which normally removes terminal D-alanine residues before labeling can be detected [7] [21].
Ethynyl-D-alanyl-D-alanine trifluoroacetate (EDA-DA TFA) represents a specialized dipeptide building block designed for peptidoglycan labeling applications [1]. The synthesis of this unnatural dipeptide requires careful optimization of solid-phase peptide synthesis protocols to accommodate the unique structural features of the ethynyl-D-alanine residue.
The most effective approach for EDA-DA TFA synthesis involves standard fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis protocols with specific modifications to address the alkyne functionality [2]. The synthesis begins with the attachment of the first amino acid, typically D-alanine, to an appropriate resin support. For EDA-DA TFA synthesis, Rink amide resin has proven particularly suitable due to its compatibility with the required cleavage conditions and the stability of the resulting amide bond under synthesis conditions [2].
The coupling of ethynyl-D-alanine presents unique challenges due to the electron-withdrawing nature of the alkyne group, which can reduce the reactivity of the amino acid during acylation reactions. Optimization studies have demonstrated that extended coupling times of 10-30 minutes are necessary to achieve complete conversion, compared to the standard 5-15 minutes typically required for natural amino acids [2]. The use of more efficient coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) in combination with 1-hydroxybenzotriazole (HOBt) has shown superior results compared to traditional coupling agents [2].
Temperature control during synthesis is critical for EDA-DA TFA preparation. While room temperature conditions are sufficient for most coupling reactions, slightly elevated temperatures (25-37°C) can improve coupling efficiency for challenging sequences [3]. However, temperatures above 40°C should be avoided to prevent potential degradation of the alkyne functionality or unwanted side reactions.
The deprotection step requires careful optimization to ensure complete removal of the Fmoc protecting group without affecting the alkyne functionality. Standard deprotection conditions using 20% piperidine in dimethylformamide (DMF) for 2 × 3 minutes have proven effective [2]. However, in some cases, increasing the piperidine concentration to 30% or extending the deprotection time may be necessary to achieve complete deprotection [4].
The purification of EDA-DA TFA presents unique challenges due to the presence of the alkyne functionality and the trifluoroacetate counterion. High-performance liquid chromatography (HPLC) using reverse-phase conditions has emerged as the method of choice for both analytical and preparative purification [5].
For analytical purposes, a typical HPLC method employs a C18 column with a gradient elution system using acetonitrile and water containing 0.1% trifluoroacetic acid as the mobile phase. The presence of trifluoroacetic acid in the mobile phase serves multiple purposes: it acts as an ion-pairing agent to improve peak shape and resolution, provides pH stabilization, and enhances the retention of the basic amino acid residues [5] [6].
The purification process typically involves several stages of chromatographic separation. Initial crude peptide purification is performed using preparative HPLC with a C18 column under similar conditions to the analytical method but with scaled-up volumes and flow rates. The collected fractions are analyzed by analytical HPLC to determine purity, and fractions meeting the quality criteria are pooled and concentrated [7].
Quality control metrics for EDA-DA TFA include purity assessment by HPLC, structural confirmation by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, and quantitative analysis. The purity criterion is typically set at ≥95% as determined by HPLC analysis using ultraviolet detection at 214 nm [8]. This wavelength is chosen because it provides good sensitivity for peptide bonds while minimizing interference from impurities.
The optimization of purification conditions requires careful consideration of the mobile phase composition, gradient profile, and column selection. Studies have shown that the use of trifluoroacetic acid concentrations between 0.1% and 0.5% in the mobile phase provides optimal peak shape and resolution for EDA-DA TFA [5]. Higher concentrations of trifluoroacetic acid can lead to peak broadening and reduced resolution, while lower concentrations may result in poor peak shape due to inadequate ion-pairing effects.
Column selection is another critical factor in purification optimization. While C18 columns are the standard choice, alternative stationary phases such as C8 or phenyl columns may provide better selectivity for certain impurities. The particle size of the stationary phase also affects separation efficiency, with smaller particles (1.8-3.0 μm) generally providing better resolution but at the cost of higher back-pressure [7].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of EDA-DA TFA, offering detailed information about the molecular structure, conformation, and purity of the compound. The NMR analysis of EDA-DA TFA requires careful selection of deuterated solvents and acquisition parameters to obtain high-quality spectra [9].
The most commonly used solvent system for EDA-DA TFA NMR analysis is a mixture of deuterated acetonitrile (CD3CN) and deuterium oxide (D2O). This solvent combination provides excellent solubility for the trifluoroacetate salt while maintaining good spectral quality. The proton NMR spectrum of EDA-DA TFA recorded at 500 MHz in CD3CN/D2O reveals characteristic signals that confirm the dipeptide structure [9].
The α-proton signals appear as quartets at δ 4.41 (J = 7.5 Hz, 1H) and δ 4.09 (J = 7.0 Hz, 1H), corresponding to the two alanine residues. The coupling pattern confirms the presence of the methyl groups on the adjacent carbon atoms. The β-methyl protons appear as doublets at δ 1.53 (J = 7.0 Hz, 3H) and δ 1.46 (J = 7.5 Hz, 3H), with the chemical shift differences reflecting the different chemical environments of the two alanine residues [9].
The carbon-13 NMR spectrum provides additional structural information, with the carbonyl carbons appearing at δ 176.8 and δ 171.3, characteristic of peptide bonds. The aliphatic carbons are observed at δ 50.0, 49.7, and 17.2, corresponding to the α-carbons and β-methyl carbons of the alanine residues [9]. The presence of the alkyne carbon signals, though not explicitly reported in the available literature, would be expected in the region δ 70-90 for terminal alkynes.
The integration ratios of the NMR signals provide quantitative information about the purity and structural integrity of the compound. Deviations from the expected integration ratios may indicate the presence of impurities or structural degradation. The coupling constants observed in the proton NMR spectrum are consistent with the expected values for alanine residues, confirming the stereochemical integrity of the compound [9].
Liquid chromatography-mass spectrometry represents the gold standard for molecular weight confirmation and purity assessment of EDA-DA TFA. The LCMS analysis provides both chromatographic separation of potential impurities and accurate mass measurement for structural confirmation [8].
The molecular ion peak of EDA-DA TFA is observed at m/z 298.22 [M+H]+ in positive ion mode electrospray ionization mass spectrometry. This molecular weight corresponds to the protonated form of the compound (C10H13F3N2O5) and confirms the expected molecular formula [1]. The exact mass measurement using high-resolution mass spectrometry gives a value of 298.0777 Da, which is consistent with the calculated exact mass [1].
The fragmentation pattern observed in tandem mass spectrometry provides additional structural information. The base peak in the mass spectrum corresponds to the loss of the trifluoroacetate group, resulting in a fragment ion at m/z 161 [M+H-TFA]+. This fragmentation pattern is characteristic of trifluoroacetate salts and confirms the presence of the trifluoroacetate counterion [9].
The liquid chromatography separation is typically performed using a C18 column with a gradient elution system similar to that used for purification. The retention time of EDA-DA TFA under standard conditions provides a characteristic parameter for compound identification and purity assessment. The chromatographic peak shape and retention time reproducibility are important quality control parameters [8].
Method validation for LCMS analysis includes assessment of specificity, linearity, precision, accuracy, and limits of detection and quantification. The specificity of the method is demonstrated by the ability to distinguish EDA-DA TFA from potential synthetic impurities and degradation products. Linearity is typically assessed over a concentration range of 0.1-1000 μg/mL, with correlation coefficients greater than 0.999 considered acceptable [8].
The precision of the method is evaluated by repeated injections of the same sample, with relative standard deviations typically less than 2% for retention time and less than 5% for peak area. Accuracy is assessed by analysis of samples with known concentrations, with recovery values typically in the range of 98-102% considered acceptable [8].